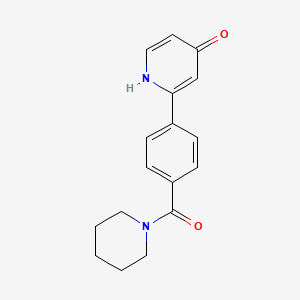

MFCD18323832

Descripción

MFCD18323832 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds such as CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 918538-05-3 (MDL: MFCD11044885) share structural motifs like aromatic boronic acids or halogenated heterocycles, which are critical in cross-coupling reactions and drug development .

Propiedades

IUPAC Name |

2-[4-(piperidine-1-carbonyl)phenyl]-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-15-8-9-18-16(12-15)13-4-6-14(7-5-13)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOKRXXLJNXLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=O)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692793 | |

| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261936-81-5 | |

| Record name | 2-[4-(Piperidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18323832 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The primary synthetic route includes:

Initial Reaction: The starting materials are reacted under controlled temperature and pressure conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.

Final Synthesis: The final step involves purifying the compound through crystallization or distillation to obtain MFCD18323832 in its pure form.

Industrial Production Methods

In an industrial setting, the production of MFCD18323832 is scaled up using large reactors and continuous processing techniques. The key steps include:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Catalytic Enhancement: Catalysts are used to improve the efficiency and yield of the reactions.

Purification: The compound is purified using industrial-scale crystallization or distillation methods to ensure high purity and quality.

Análisis De Reacciones Químicas

Types of Reactions

MFCD18323832 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents, often used in anhydrous conditions.

Substitution: Halogens or nucleophiles are used in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

MFCD18323832 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which MFCD18323832 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact mechanism depends on the context in which the compound is used, such as in biological systems or industrial applications.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

The following table summarizes key physicochemical and pharmacological properties of MFCD18323832 analogs, derived from peer-reviewed data and experimental syntheses:

Key Observations:

Structural Similarities :

- CAS 1046861-20-4 and CAS 913835-63-9 contain boronic acid groups, enabling Suzuki-Miyaura cross-coupling reactions. The former includes bromo and chloro substituents, while the latter integrates nitrogen heterocycles .

- CAS 918538-05-3 and CAS 1761-61-1 are halogenated aromatic systems, with the former featuring a dichloropyrrolotriazine scaffold and the latter a brominated benzoic acid derivative .

Pharmacokinetic Divergence: Despite comparable bioavailability scores (~0.55), CAS 913835-63-9 shows lower BBB permeability, likely due to its polar imidazole-pyridine moiety . CAS 1046861-20-4 exhibits higher Log Po/w (2.15 vs.

Synthetic Methodologies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.